



# Application Notes and Protocols for RNA-seq Analysis Following SR-0813 Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

SR-0813 is a potent and selective small molecule inhibitor of the YEATS domains of Eleven-Nineteen Leukemia (ENL) and AF9 proteins.[1][2][3][4][5] These proteins are critical components of transcriptional regulatory complexes and are implicated in the pathogenesis of certain cancers, particularly acute leukemias with MLL rearrangements.[2][6][7] SR-0813 functions by displacing ENL from chromatin, leading to the selective suppression of ENL target genes, including key proto-oncogenes such as HOXA9, MYB, and MYC.[3][4][8] This targeted disruption of pathogenic gene expression programs makes SR-0813 a valuable tool for research and a potential therapeutic agent.

RNA sequencing (RNA-seq) is a powerful technology for comprehensively profiling the transcriptomic changes induced by small molecule inhibitors like **SR-0813**. This document provides detailed application notes and protocols for performing RNA-seq analysis on cells treated with **SR-0813**, with a focus on acute myeloid leukemia (AML) cell lines known to be sensitive to ENL inhibition, such as MV4;11.

### **Mechanism of Action of SR-0813**

**SR-0813** competitively binds to the YEATS domain of ENL and AF9, preventing their recognition of acetylated histone tails.[2][3] This disrupts the recruitment of transcriptional elongation machinery to ENL target genes, leading to their transcriptional suppression. The



inhibitory effects of **SR-0813** are highly selective for ENL-dependent genes, making it an excellent probe for studying ENL biology.[3][8]



Click to download full resolution via product page

Caption: Mechanism of action of **SR-0813** in inhibiting ENL-mediated transcription.

# **Key Applications**

- Target Validation: Confirming the on-target effects of SR-0813 by observing the downregulation of known ENL target genes.
- Mechanism of Action Studies: Elucidating the broader transcriptional consequences of ENL/AF9 YEATS domain inhibition.
- Biomarker Discovery: Identifying potential biomarkers of response or resistance to SR-0813 treatment.
- Drug Combination Screens: Assessing the transcriptomic synergy of SR-0813 with other anti-cancer agents.

# **Quantitative Data Summary**

The following tables summarize the key quantitative parameters of **SR-0813** and its effects on gene expression in the MV4;11 AML cell line.



Table 1: SR-0813 Potency and Target Engagement

| Parameter                | Target           | Value  | Reference |
|--------------------------|------------------|--------|-----------|
| IC50                     | ENL YEATS Domain | 25 nM  | [1][3][6] |
| AF9 YEATS Domain         | 311 nM           | [1][3] |           |
| Kd                       | ENL YEATS Domain | 30 nM  | [3][8]    |
| Cellular EC50<br>(CETSA) | ENL              | 205 nM | [1][3]    |
| AF9                      | 76 nM            | [1][3] |           |

Table 2: Summary of Key Differentially Expressed Genes in MV4;11 Cells After **SR-0813** Treatment

| Gene          | Direction of<br>Change | Function                                | Reference |
|---------------|------------------------|-----------------------------------------|-----------|
| НОХА9         | Downregulated          | Proto-oncogene,<br>transcription factor | [3][9]    |
| HOXA10        | Downregulated          | Proto-oncogene,<br>transcription factor | [3]       |
| MYB           | Downregulated          | Proto-oncogene,<br>transcription factor | [3][9]    |
| MYC           | Downregulated          | Proto-oncogene,<br>transcription factor | [3][4][9] |
| ITGAM (CD11b) | Upregulated            | Cell surface marker,<br>differentiation | [3][8]    |

# **Experimental Protocols**

A generalized workflow for RNA-seq analysis after SR-0813 treatment is depicted below.





Click to download full resolution via product page

Caption: General experimental workflow for RNA-seq analysis of SR-0813 treated cells.

### Protocol 1: Cell Culture and SR-0813 Treatment

This protocol is optimized for the MV4;11 cell line, a human B-myelomonocytic leukemia cell line.

Materials:



- MV4-11 cells (ATCC® CRL-9591™)
- Iscove's Modified Dulbecco's Medium (IMDM) (ATCC® 30-2005™)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution
- SR-0813
- DMSO (vehicle control)
- T-75 culture flasks
- · 6-well plates
- · Hemocytometer or automated cell counter

#### Procedure:

- Cell Culture:
  - Culture MV4-11 cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  - Maintain cells in suspension in T-75 flasks at 37°C in a humidified incubator with 5% CO2.
    [10]
  - Maintain cell density between 1 x 105 and 1 x 106 cells/mL.[10] Subculture by adding fresh medium every 2-3 days.
- SR-0813 Treatment:
  - Prepare a stock solution of SR-0813 in DMSO.
  - Seed MV4-11 cells in 6-well plates at a density of 2 x 105 cells/mL.
  - $\circ$  Treat cells with the desired concentration of **SR-0813** (e.g., 1  $\mu$ M) or an equivalent volume of DMSO for the vehicle control.[2] A typical treatment duration is 4 to 72 hours.[2]



• Perform experiments in triplicate for each condition (SR-0813 treated and DMSO control).

# **Protocol 2: RNA Extraction and Library Preparation**

#### Materials:

- TRIzol™ reagent or other RNA extraction kit
- DNase I, RNase-free
- RNA purification columns
- Agilent Bioanalyzer or similar instrument for RNA quality control
- · Qubit Fluorometer and RNA HS Assay Kit
- NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina® or similar kit
- RNase-free water, pipette tips, and tubes

#### Procedure:

- RNA Extraction:
  - Harvest cells by centrifugation.
  - Lyse the cell pellet using TRIzol™ reagent and proceed with RNA extraction according to the manufacturer's protocol.[11]
  - Perform an on-column DNase I digestion to remove any contaminating genomic DNA.[11]
  - Elute the purified RNA in RNase-free water.
- RNA Quality Control:
  - Assess RNA integrity using an Agilent Bioanalyzer. Aim for an RNA Integrity Number (RIN)
    ≥ 8.



- Quantify the RNA concentration using a Qubit Fluorometer. A starting amount of 100 ng to
  1 μg of total RNA is typically required for library preparation.[3][11]
- · Library Preparation:
  - Proceed with an mRNA enrichment step (e.g., poly-A selection) to remove ribosomal RNA.
    [11]
  - Follow the manufacturer's protocol for the chosen RNA library preparation kit. This typically involves:
    - RNA fragmentation
    - First and second-strand cDNA synthesis
    - End repair and A-tailing
    - Adapter ligation
    - PCR amplification of the library
  - Perform quality control on the final library, including quantification and size distribution analysis.

### **Protocol 3: RNA-seq Data Analysis**

This protocol outlines a standard bioinformatics workflow for analyzing RNA-seq data.





Click to download full resolution via product page

Caption: Detailed workflow for RNA-seq data analysis.

### Methodological & Application





#### Software and Tools:

Quality Control: FastQC

• Trimming: Trimmomatic

Alignment: STAR or HISAT2

Read Counting: featureCounts or HTSeq

Differential Expression: DESeg2 or edgeR (R packages)

Pathway Analysis: GSEA, DAVID, or Metascape

#### Procedure:

- · Quality Control and Pre-processing:
  - Assess the quality of the raw sequencing reads (FASTQ files) using FastQC.
  - Remove adapter sequences and low-quality reads using Trimmomatic.
- Alignment:
  - Align the trimmed reads to a reference human genome (e.g., GRCh38) using a spliceaware aligner like STAR or HISAT2.
- Read Quantification:
  - Count the number of reads mapping to each gene using tools like featureCounts or HTSeq to generate a count matrix.
- Differential Gene Expression Analysis:
  - Import the count matrix into R and use packages like DESeq2 or edgeR to perform differential expression analysis between SR-0813 treated and DMSO control samples.
  - Identify genes with a statistically significant change in expression (e.g., adjusted p-value <</li>
    0.05 and a log2 fold change > 1 or < -1).</li>



- Downstream Analysis and Visualization:
  - Generate a volcano plot to visualize the differentially expressed genes.
  - Create a heatmap of the top differentially expressed genes to visualize their expression patterns across samples.
  - Perform Gene Set Enrichment Analysis (GSEA) or other pathway analysis tools to identify biological pathways that are significantly enriched among the differentially expressed genes. This can provide insights into the broader biological effects of SR-0813 treatment.

**Troubleshooting** 

| Issue                                  | Possible Cause                                    | Suggested Solution                                                         |
|----------------------------------------|---------------------------------------------------|----------------------------------------------------------------------------|
| Low RNA Yield                          | Insufficient cell number;<br>inefficient lysis    | Start with a higher number of cells; ensure complete cell lysis.           |
| Low RIN Score                          | RNA degradation                                   | Use RNase-free reagents and workspace; minimize sample handling time.      |
| High Percentage of Ribosomal           | Inefficient rRNA<br>depletion/mRNA enrichment     | Ensure the chosen kit is appropriate for the RNA input amount and quality. |
| Low Mapping Rate                       | Poor read quality;<br>contamination               | Review FastQC reports;<br>ensure the correct reference<br>genome was used. |
| High Variability Between<br>Replicates | Inconsistent cell culture or treatment conditions | Maintain strict consistency in all experimental steps.                     |

## Conclusion

This document provides a comprehensive guide for conducting RNA-seq analysis to investigate the transcriptomic effects of the ENL/AF9 YEATS domain inhibitor, **SR-0813**. By following these detailed protocols, researchers can robustly identify differentially expressed genes and gain deeper insights into the mechanism of action of this promising therapeutic



agent. The provided workflows and data summaries serve as a valuable resource for scientists in academic research and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. scispace.com [scispace.com]
- 2. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Sequencing Sample Preparation | Thermo Fisher Scientific SG [thermofisher.com]
- 4. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. The YEATS domain epigenetic reader proteins ENL and AF9 and their therapeutic value in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioinformatics Workflow of RNA-Seq CD Genomics [cd-genomics.com]
- 10. elabscience.com [elabscience.com]
- 11. cephamls.com [cephamls.com]
- To cite this document: BenchChem. [Application Notes and Protocols for RNA-seq Analysis Following SR-0813 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823721#rna-seq-analysis-after-sr-0813-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com